![molecular formula C10H20Cl2N2OS B4189692 2-[(2-{[(5-methyl-2-thienyl)methyl]amino}ethyl)amino]ethanol dihydrochloride](/img/structure/B4189692.png)
2-[(2-{[(5-methyl-2-thienyl)methyl]amino}ethyl)amino]ethanol dihydrochloride
Descripción general
Descripción
2-[(2-{[(5-methyl-2-thienyl)methyl]amino}ethyl)amino]ethanol dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. This compound is also known as MTE, and it is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B). MAO-B is an enzyme that breaks down neurotransmitters, such as dopamine and serotonin, in the brain. Inhibition of this enzyme can lead to increased levels of these neurotransmitters, which can have various effects on the body.
Mecanismo De Acción
MTE works by inhibiting the activity of MAO-B, which is an enzyme that breaks down neurotransmitters in the brain. By inhibiting this enzyme, MTE can increase the levels of neurotransmitters such as dopamine and serotonin, which can have various effects on the body. This mechanism of action is similar to that of other MAO-B inhibitors, such as selegiline.
Biochemical and Physiological Effects:
MTE has been shown to have various biochemical and physiological effects in animal models. In addition to its neuroprotective effects, MTE has also been shown to have antioxidant properties. It has been suggested that these antioxidant properties may be responsible for some of the neuroprotective effects of MTE.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MTE for lab experiments is its potency as an MAO-B inhibitor. This allows for the use of lower concentrations of the compound, which can reduce the potential for toxicity. However, one limitation of MTE is its relatively short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on MTE. One area of research is in the development of new MAO-B inhibitors that are more potent and have longer half-lives than MTE. Another area of research is in the use of MTE for the treatment of other neurodegenerative diseases, such as Alzheimer's disease. Additionally, research on the potential use of MTE in combination with other compounds, such as antioxidants, may also be of interest.
Aplicaciones Científicas De Investigación
MTE has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of neurodegenerative diseases, such as Parkinson's disease. MTE has been shown to have neuroprotective effects in animal models of Parkinson's disease, and it has also been shown to improve motor function in these models.
Propiedades
IUPAC Name |
2-[2-[(5-methylthiophen-2-yl)methylamino]ethylamino]ethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS.2ClH/c1-9-2-3-10(14-9)8-12-5-4-11-6-7-13;;/h2-3,11-13H,4-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAKNXPLBLPZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCCNCCO.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(5-Methylthiophen-2-yl)methylamino]ethylamino]ethanol;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



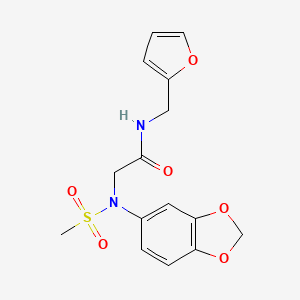

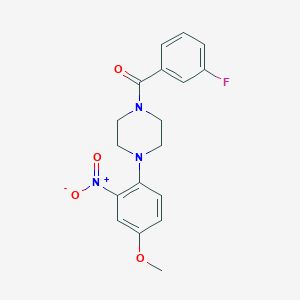
![2-(5-{1-[(methoxyacetyl)(methyl)amino]cyclopentyl}-1H-tetrazol-1-yl)ethyl (4-chlorophenyl)carbamate](/img/structure/B4189622.png)
![3-benzyl-8,8-dimethyl-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4189635.png)
![(2R*,3R*)-3-(dimethylamino)-1'-[(4-methylphenyl)acetyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4189636.png)

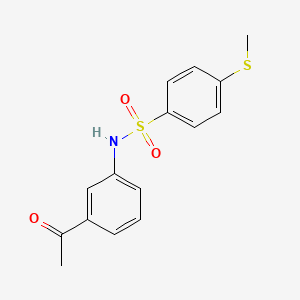
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4189668.png)
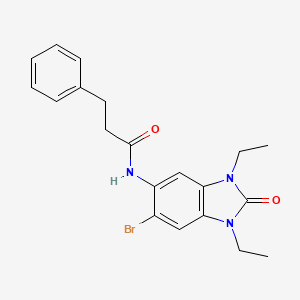
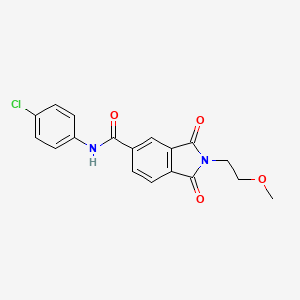
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4189681.png)
![5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4189704.png)
![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4189706.png)